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molecular formula C12H9NO3S B8297128 4-(nitromethyl)-4H-thieno[3,2-c]chromene

4-(nitromethyl)-4H-thieno[3,2-c]chromene

Cat. No. B8297128
M. Wt: 247.27 g/mol
InChI Key: SPIAULWVSNOTEL-UHFFFAOYSA-N
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Patent
US08710245B2

Procedure details

To a solution of 4-(nitromethyl)-4H-thieno[3,2-c]chromene (2.5 g, 10.7 mmol) in AcOH (20 mL) was added NH4Cl (5.4 g, 100 mmol) and Fe (2.8 g, 50 mmol). After stirring overnight, the reaction mixture was filtered. The filtrate was concentrated under reduced pressure and the residue was purified by column chromatography to give the title compound (2.2 g, 96%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.8 g
Type
catalyst
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][CH:5]1[C:14]2[CH:15]=[CH:16][S:17][C:13]=2[C:12]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[O:6]1)([O-])=O.[NH4+].[Cl-]>CC(O)=O.[Fe]>[S:17]1[C:13]2[C:12]3[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=3[O:6][CH:5]([CH2:4][NH2:1])[C:14]=2[CH:15]=[CH:16]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[N+](=O)([O-])CC1OC=2C=CC=CC2C2=C1C=CS2
Name
Quantity
5.4 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
2.8 g
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S1C=CC=2C(OC=3C=CC=CC3C21)CN
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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